molecular formula C10H13N3O3 B1299872 N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid CAS No. 342021-35-6

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Cat. No.: B1299872
CAS No.: 342021-35-6
M. Wt: 223.23 g/mol
InChI Key: IUHJAFOLNWNZLH-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Scientific Research Applications

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid typically involves the reaction of 2,6-dimethylpyrimidine with succinic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Mechanism of Action

The mechanism by which N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitro-1H-imidazole
  • (Z)-2,3-Dibromo-4-oxobut-2-enoic acid

Uniqueness

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is unique due to its specific structure and the presence of both pyrimidine and succinamic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6-5-8(12-7(2)11-6)13-9(14)3-4-10(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHJAFOLNWNZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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